molecular formula C8H6BrNS B3130793 3-Bromo-1-benzothiophen-2-amine CAS No. 344747-99-5

3-Bromo-1-benzothiophen-2-amine

Cat. No.: B3130793
CAS No.: 344747-99-5
M. Wt: 228.11 g/mol
InChI Key: YOZXBGDQHSBQNS-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophen-2-amine is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of a bromine atom at the 3-position and an amine group at the 2-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

3-Bromo-1-benzothiophen-2-amine has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzothiophene derivatives, including 3-Bromo-1-benzothiophen-2-amine, have been the focus of recent research due to their biological activities and potential applications as drugs . For example, a complex benzofuran derivative was constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzothiophen-2-amine typically involves the bromination of 1-benzothiophene-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzothiophene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzothiophen-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Cyclization Reactions: It can undergo cyclization to form fused heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Another heterocyclic compound with similar structural features but containing a nitrogen atom instead of sulfur.

    3-Amino-1-benzothiophene-2-carbonitrile: A related compound with a cyano group at the 2-position.

    3-Bromo-2-nitrobenzo[b]thiophene: Similar in structure but with a nitro group instead of an amine

Uniqueness

3-Bromo-1-benzothiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and amine groups allows for versatile functionalization and the formation of diverse derivatives, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-bromo-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZXBGDQHSBQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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